5-Phenyl-1H-benzo[d]imidazole-2-thiol
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Overview
Description
5-Phenyl-1H-benzo[d]imidazole-2-thiol is a heterocyclic compound that features a benzimidazole core with a phenyl group at the 5-position and a thiol group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Phenyl-1H-benzo[d]imidazole-2-thiol typically involves the cyclization of o-phenylenediamine with a suitable thiol-containing reagent. One common method includes the reaction of o-phenylenediamine with carbon disulfide in the presence of a base, followed by cyclization to form the benzimidazole ring . Another approach involves the use of thiourea as a sulfur source, which reacts with o-phenylenediamine under acidic conditions to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and efficient catalysts to enhance yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions: 5-Phenyl-1H-benzo[d]imidazole-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Iron/HCl or catalytic hydrogenation.
Substitution: Halogenating agents or nitrating agents under acidic conditions.
Major Products Formed:
Oxidation: Disulfides, sulfonic acids.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
5-Phenyl-1H-benzo[d]imidazole-2-thiol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Phenyl-1H-benzo[d]imidazole-2-thiol involves its interaction with various molecular targets. For instance, it can inhibit quorum sensing in bacteria by blocking the PqsR receptor, thereby reducing virulence and biofilm formation . In cancer research, it may induce apoptosis by interacting with specific signaling pathways and promoting cell death .
Comparison with Similar Compounds
1H-benzo[d]imidazole-2-thiol: Lacks the phenyl group, which may affect its chemical reactivity and biological activity.
5-Phenyl-1H-benzo[d]imidazole: Lacks the thiol group, which may influence its ability to form disulfides and other sulfur-containing derivatives.
2-Phenyl-1H-benzo[d]imidazole-2-thiol: Similar structure but with different substitution patterns, leading to variations in chemical and biological properties.
Uniqueness: 5-Phenyl-1H-benzo[d]imidazole-2-thiol is unique due to the presence of both the phenyl and thiol groups, which confer distinct chemical reactivity and potential for diverse applications in various fields .
Properties
Molecular Formula |
C13H10N2S |
---|---|
Molecular Weight |
226.30 g/mol |
IUPAC Name |
5-phenyl-1,3-dihydrobenzimidazole-2-thione |
InChI |
InChI=1S/C13H10N2S/c16-13-14-11-7-6-10(8-12(11)15-13)9-4-2-1-3-5-9/h1-8H,(H2,14,15,16) |
InChI Key |
YYRFBWVTFCMUER-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(C=C2)NC(=S)N3 |
Origin of Product |
United States |
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